molecular formula C18H21N3O4S B6921410 N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide

Cat. No.: B6921410
M. Wt: 375.4 g/mol
InChI Key: NXQMPFCQZDNGJM-UHFFFAOYSA-N
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Description

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, which is known for its stability and bioactivity, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-4-26(22,23)21-15-10-9-13(11-17(15)24-3)19-12(2)18-20-14-7-5-6-8-16(14)25-18/h5-12,19,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMPFCQZDNGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)NC(C)C2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The subsequent steps involve the introduction of the ethylamino group and the methoxyphenyl group through nucleophilic substitution reactions. The final step includes the sulfonation of the phenyl ring to introduce the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process. The use of continuous flow reactors can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzoxazoles, which can have different biological activities and properties.

Scientific Research Applications

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactivity makes it a candidate for studying cellular processes and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.

    Sulfonamides: Compounds with sulfonamide groups attached to different aromatic rings.

Uniqueness

N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide is unique due to its combination of a benzoxazole ring and an ethanesulfonamide group, which provides a distinct set of chemical and biological properties

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